6-Methyl-2-(4-methylthiophenyl)benzoic acid
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Overview
Description
6-Methyl-2-(4-methylthiophenyl)benzoic acid is an organic compound with the molecular formula C15H14O2S. This compound is characterized by a benzoic acid core substituted with a methyl group at the 6-position and a 4-methylthiophenyl group at the 2-position. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylthiophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylbenzoic acid and 4-methylthiophenol.
Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura coupling, is employed to attach the 4-methylthiophenyl group to the 2-position of the benzoic acid core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
6-Methyl-2-(4-methylthiophenyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(3-methylthiophenyl)benzoic acid: Similar structure but with the thiophenyl group at the 3-position.
6-Methyl-2-(2-methylthiophenyl)benzoic acid: Similar structure but with the thiophenyl group at the 2-position.
Uniqueness
6-Methyl-2-(4-methylthiophenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylthiophenyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs .
Properties
IUPAC Name |
2-methyl-6-(4-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-4-3-5-13(14(10)15(16)17)11-6-8-12(18-2)9-7-11/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQHLZGEDRICSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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